molecular formula C10H10F3N3O B2429917 3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018165-38-2

3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2429917
CAS No.: 1018165-38-2
M. Wt: 245.205
InChI Key: XEPFQIMWKGQVAK-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine, the introduction of the trifluoroethyl group can be achieved through nucleophilic substitution reactions. The final cyclization step often requires the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s trifluoroethyl group can enhance its binding affinity and specificity, leading to more potent biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl methacrylate: Another compound with a trifluoroethyl group, used in polymer chemistry.

    2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: Shares structural similarities and is used as a precursor in organic synthesis.

Uniqueness

3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to its specific pyrazolo[3,4-b]pyridine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,4-dimethyl-2-(2,2,2-trifluoroethyl)-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O/c1-5-3-7(17)14-9-8(5)6(2)16(15-9)4-10(11,12)13/h3H,4H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPFQIMWKGQVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN(C(=C12)C)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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